3,5-Dimethoxy-2-nitrosophenol
Description
This compound is critical in synthesizing photochromic spiro(indolino) compounds, particularly when reacted with substituted indoline or indolium salts . Its utility hinges on the ortho-nitroso group’s reactivity, which enables cyclization reactions to form photochromic products. However, its synthesis often yields significant impurities, notably the para-isomer 3,5-dimethoxy-4-nitrosophenol (35–50% by weight), necessitating rigorous purification to achieve >90% purity for industrial applications .
Properties
CAS No. |
119266-65-8 |
|---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
3,5-dimethoxy-2-nitrosophenol |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(10)8(9-11)7(4-5)13-2/h3-4,10H,1-2H3 |
InChI Key |
PUSBFKFKOKSQBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Notes on Industrial and Academic Relevance
- Isomer Purity : Even trace para-isomer contamination (>7%) drastically reduces photochromic efficiency, emphasizing the need for robust purification protocols .
- Synthetic Innovation: Recent advances (e.g., PPG Industries’ 2025 method) highlight ongoing efforts to optimize yield and reduce costs in photochromic manufacturing .
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